N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-Dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a 1,2-dihydropyridine core substituted with a 3,4-dimethylphenyl group at the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the pyridine nitrogen. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and lipophilic (methyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGIEKXXDGXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethylphenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydropyridine Cores
The compound shares its dihydropyridine-carboxamide backbone with N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (), an elastase inhibitor. Key differences include:
- Substituent positioning : The trifluoromethyl group is at the para-position on the benzyl group in the target compound versus the meta-position in the elastase inhibitor.
- Additional moieties : The elastase inhibitor incorporates a methanesulfonylpyridine and a pyrazole group, which may enhance binding specificity or metabolic stability .
Urea-Based Analogues
Compounds such as 1-(3,4-dimethylphenyl)ureido benzothioamides (e.g., 7n , Yield: 66.5%; ESI-MS m/z: 300.3 [M+H]⁺) and 1-(3-chloro-4-(trifluoromethyl)phenyl)ureido benzothioamides (e.g., 7o , Yield: 63.1%; ESI-MS m/z: 374.2 [M+H]⁺) () replace the carboxamide with a urea linker. These urea derivatives exhibit higher synthetic yields (58.5–66.5%) compared to chloromethyl-thiazole ureas (50.4–54.2%, ), suggesting that benzothioamide moieties improve reaction efficiency. The urea group may also alter hydrogen-bonding interactions in biological systems .
Heterocyclic Carboxamides
and highlight compounds with thiazole, pyrimidine, or tetrahydroisoquinoline cores. For example:
- (3R,4R)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide () introduces a tetrahydroisoquinoline scaffold, which may enhance rigidity and binding affinity through additional π-π interactions .
Ligand Similarity and Tanimoto Scores
lists ligands with Tanimoto scores (e.g., 0.76 for 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide), indicating moderate structural similarity to the target compound.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Urea derivatives (e.g., 7n ) exhibit higher yields than thiazole-ureas (e.g., 8n ), suggesting that benzothioamide synthesis is more optimized .
- Structural Flexibility: Heterocyclic cores (e.g., tetrahydroisoquinoline in ) introduce conformational constraints that could improve target selectivity but may reduce synthetic accessibility .
Biological Activity
N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and comparative analyses with other compounds.
- Molecular Formula : C22H19F3N2O2
- Molecular Weight : 400.39 g/mol
- CAS Number : 338782-19-7
This compound belongs to the dihydropyridine class, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Research indicates that dihydropyridines can influence several biological pathways. The specific compound may interact with various receptors and enzymes, which could include:
- Calcium Channel Modulation : Dihydropyridines are often calcium channel blockers, impacting vascular smooth muscle contraction and cardiac function.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis .
Antimicrobial Efficacy
A study demonstrated that similar compounds with trifluoromethyl substitutions effectively eradicated preformed biofilms and were more potent than standard antibiotics like vancomycin. The selectivity factor for these compounds was reported to be greater than 20 against cultured human cells, indicating low toxicity while maintaining efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl rings significantly affect the biological activity. For instance, the introduction of trifluoromethyl groups enhances antimicrobial potency, while certain substitutions may lead to loss of activity or altered pharmacokinetic profiles .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is essential.
| Compound | Antibacterial Activity | Selectivity Factor | Notes |
|---|---|---|---|
| This compound | High | >20 | Effective against MRSA |
| Vancomycin | Moderate | 10 | Standard antibiotic |
| Related Trifluoromethyl Compounds | Higher than vancomycin | Varies | Effective against biofilms |
Case Studies
- Case Study on Antimicrobial Action : A recent investigation into the antimicrobial properties of related dihydropyridines showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted how specific structural features contributed to enhanced bioactivity and reduced cytotoxicity .
- Clinical Implications : In a clinical setting, derivatives of this compound have been explored for their potential use in treating infections caused by antibiotic-resistant bacteria. The findings suggest that these compounds could serve as valuable alternatives in antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
